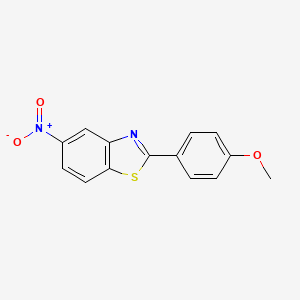

2-(4-Methoxyphenyl)-5-nitrobenzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O3S |

|---|---|

Molecular Weight |

286.31 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-5-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C14H10N2O3S/c1-19-11-5-2-9(3-6-11)14-15-12-8-10(16(17)18)4-7-13(12)20-14/h2-8H,1H3 |

InChI Key |

BHOLRAZWUXMJHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2 4 Methoxyphenyl 5 Nitrobenzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic features of 2-(4-Methoxyphenyl)-5-nitrobenzothiazole with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for studying the electronic characteristics of benzothiazole (B30560) derivatives. indexcopernicus.com Calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G**, are performed to optimize the molecular geometry and analyze its electronic properties. nih.govresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. For a related compound, 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, the calculated HOMO-LUMO energy gap was 4.9266 eV. mdpi.com

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. mdpi.com These maps visualize the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. In studies of the parent compound 2-(4-methoxyphenyl)benzo[d]thiazole, MEP analysis revealed high electron density (negative potential) around the nitrogen and oxygen atoms, indicating these are the most likely sites for electrophilic attack. researchgate.net

| Method | Basis Set | Purpose | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G** | Electronic Structure, FMO, MEP Analysis | researchgate.net |

| DFT (B3LYP, BLYP, B3PW91) | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies | nih.gov |

| Ab Initio (HF) | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to studying molecular systems without empirical parameters. The molecular structure and vibrational frequencies of the related compound 2-(4-methoxyphenyl)benzo[d]thiazole have been investigated using the HF method with the 6-311G(d,p) basis set. nih.govresearchgate.net

When comparing results, it has been noted that bond lengths calculated by the HF method are slightly shorter than those obtained by DFT methods. researchgate.net For vibrational frequency calculations, DFT methods like B3LYP have shown superior agreement with experimental data compared to the scaled HF approach, establishing DFT as a more reliable tool for molecular vibrational problems in this class of compounds. nih.govresearchgate.net The analysis of molecular orbitals from these calculations provides a detailed picture of the electronic distribution and bonding characteristics within the molecule.

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation and validation of experimental data.

Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of NMR spectra is a powerful tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT (typically B3LYP) to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnih.gov

Theoretical chemical shifts are calculated relative to a reference standard, often Tetramethylsilane (TMS). These predicted values are then compared to experimental shifts, and a strong linear correlation between the theoretical and experimental data validates the computed molecular structure. dergipark.org.tr For example, in a study of a similar triazole derivative, the correlation (R²) between experimental and calculated ¹³C and ¹H NMR shifts was high, confirming the accuracy of the computational model. nih.gov

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C (Carbonyl) | 157.78 | 164.00 |

| C (Imine) | 147.68 | 152.40 |

| H (Amide) | 12.18 | 10.29 |

| H (Aromatic) | 7.10-7.60 | 7.02-8.32 |

| H (Methoxy) | 3.86 | 3.82-4.16 |

Note: Data is representative of methodologies applied to similar structures as described in the cited literature. nih.gov

Vibrational Wavenumber Analysis (FT-IR) and UV-Vis Spectra Simulation

Theoretical vibrational analysis helps in the assignment of complex experimental Fourier-Transform Infrared (FT-IR) spectra. The harmonic vibrational frequencies for 2-(4-methoxyphenyl)benzothiazole (B1662006) have been calculated using DFT methods (B3LYP) and the 6-311G(d,p) basis set. nih.gov It is a common practice that calculated wavenumbers are systematically overestimated compared to experimental values, and thus they are often scaled by an appropriate factor to improve agreement. dergipark.org.tr Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational modes to specific molecular motions like stretching, bending, and torsion. nih.gov

The electronic absorption properties are investigated by simulating the UV-Vis spectrum using Time-Dependent Density Functional Theory (TD-DFT). niscpr.res.in This method calculates the electronic transition energies and corresponding oscillator strengths, which correlate to the absorption wavelengths (λmax) and intensities observed experimentally. gaussian.com For a similar thiazolidinone derivative, TD-DFT calculations identified the electronic transitions responsible for the absorption peaks, noting that the transition in the visible region corresponded primarily to a HOMO→LUMO transition. scielo.org.za

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) |

|---|---|---|

| C-H Stretching (Aromatic) | 3076 | 3077, 3076 |

| C-H Bending | 1625 | 1625 |

| C-N Stretching | 1382-1266 | - |

Note: Data adapted from FT-IR analysis of the parent compound. researchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. ijprajournal.com This method is crucial in drug discovery for evaluating the therapeutic potential of compounds. Benzothiazole derivatives are known to possess a wide range of biological activities, including antitumor properties, making them subjects of interest for docking studies. indexcopernicus.comresearchgate.net

For the parent compound, 2-(4-methoxyphenyl)benzo[d]thiazole, molecular docking studies were performed to assess its binding affinity with cancer-related protein receptors. researchgate.net The study investigated its interaction with Metastasis factor (S100A4) and the adhesion G-protein coupled receptor (GPCR ADGRL3). The results indicated that the molecule binds strongly within the active sites of these receptors, suggesting its potential to modulate their signaling pathways and alter cancer initiation or progression. researchgate.net The stability of the ligand-protein complex is evaluated based on binding energy scores and the identification of specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, which anchor the ligand in the binding pocket. researchgate.netnih.gov

| Protein Target | Biological Role | Docking Outcome | Reference |

|---|---|---|---|

| Metastasis factor (S100A4) | Cancer metastasis | Strong binding affinity observed | researchgate.net |

| Adhesion GPCR ADGRL3 | Cell adhesion, signaling | Stable binding within the receptor | researchgate.net |

Elucidation of Ligand-Receptor Interactions

The study of ligand-receptor interactions is fundamental to understanding the mechanism of action of bioactive molecules. Computational methods, particularly molecular docking, are powerful tools for predicting the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). These simulations provide insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

In the case of compounds structurally related to this compound, molecular docking studies have been employed to explore their potential as therapeutic agents. For instance, the parent compound, 2-(4-methoxyphenyl)benzo[d]thiazole, was investigated for its interaction with cancer-related protein receptors. Molecular docking simulations confirmed that this molecule binds effectively with metastasis factor (S100A4) and adhesion GPCR ADGRL3, suggesting a potential to modulate signaling pathways involved in cancer initiation. The stability of the ligand within the receptor's binding pocket is a key indicator of its potential biological activity.

The general approach involves preparing a 3D structure of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a binding score for each pose. The pose with the best score, often representing the lowest binding energy, is then analyzed to identify key amino acid residues involved in the interaction. For example, studies on other heterocyclic compounds have identified specific hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. This detailed understanding at the molecular level is critical for the rational design of more potent and selective derivatives.

Table 1: Example of Molecular Docking Parameters for 2-(4-methoxyphenyl)benzo[d]thiazole with Cancer Receptors

| Receptor Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Metastasis factor (S100A4) | 2-(4-methoxyphenyl)benzo[d]thiazole | Data not specified | Specific residues in binding pocket | Hydrogen bonding, Hydrophobic |

| Adhesion GPCR ADGRL3 | 2-(4-methoxyphenyl)benzo[d]thiazole | Data not specified | Specific residues in binding pocket | van der Waals forces, Pi-alkyl |

Note: Specific binding affinity values and detailed interacting residues for this compound require a dedicated docking study. The table illustrates the type of data generated from such computational analyses based on a structurally similar compound.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Derivatization

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules and guiding the synthesis of more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to correlate the physicochemical properties of molecules, known as molecular descriptors, with their biological activities. These descriptors can quantify properties such as lipophilicity (log P), electronic effects (Hammett constants), and steric parameters (Taft parameters). By developing a regression model, QSAR can predict the activity of new compounds before they are synthesized.

For thiazole (B1198619) derivatives, QSAR studies have been successfully applied to understand their potential as anti-tumor agents. For example, a QSAR study on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives identified key molecular descriptors that influence their inhibitory activity against the c-Met receptor tyrosine kinase, a target in cancer therapy. Such models provide a framework for designing new this compound derivatives with potentially enhanced activity by modifying the substituents to optimize the identified descriptors.

Pharmacophore Modeling

Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor and elicit a biological response. A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or the structure of the receptor's binding site (structure-based).

This model then serves as a 3D query to screen virtual libraries of compounds to identify new molecules that fit the required spatial and chemical features. For derivatization, the pharmacophore model for a target of interest would guide modifications to the this compound scaffold. For example, if a hydrogen bond acceptor is identified as a key feature, derivatives could be designed to incorporate or enhance this feature at a specific position, potentially leading to improved binding affinity and biological activity.

Table 2: Key Concepts in QSAR and Pharmacophore Modeling for Drug Design

| Modeling Technique | Principle | Key Components | Application in Derivatization |

| QSAR | Correlates molecular descriptors with biological activity using a mathematical model. | Molecular descriptors (e.g., logP, molar refractivity), statistical methods (e.g., multiple linear regression). | Predicts the activity of unsynthesized derivatives; guides modification to optimize physicochemical properties. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features for receptor binding. | Pharmacophoric features (hydrophobic, aromatic, H-bond donor/acceptor), 3D spatial constraints. | Guides the design of new derivatives that possess the key features required for biological activity. |

Exploration of Non-Linear Optical (NLO) Properties through Computational Chemistry

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in photonics, telecommunications, and optical data storage. Organic molecules with extensive π-conjugated systems and strong electron donor-acceptor (D-A) groups are promising candidates for NLO materials. The compound this compound possesses such a structure, with the methoxy (B1213986) group (-OCH3) acting as an electron donor and the nitro group (-NO2) as a strong electron acceptor, connected through the conjugated benzothiazole ring system.

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for predicting and understanding the NLO properties of molecules. These calculations can determine key parameters such as the dipole moment (μ), polarizability (α), and, most importantly, the first hyperpolarizability (β), which is a measure of the second-order NLO response. A large β value is a primary indicator of a potentially useful NLO material.

Theoretical studies on similar organic compounds have shown a good correlation between computationally predicted and experimentally measured NLO properties. For instance, DFT calculations using functionals like B3LYP are commonly employed to optimize the molecular geometry and compute the electronic properties related to NLO activity. The calculations can elucidate how intramolecular charge transfer from the donor to the acceptor group upon excitation contributes to the large hyperpolarizability. Studies on chalcones and other chromophores have demonstrated that the interplay between third- and fifth-order nonlinearities can also be investigated computationally.

Table 3: Computationally Derived NLO Properties for Representative Organic Molecules

| Compound/System | Method | First Hyperpolarizability (β) (esu) | Key Structural Features |

| Donor-Acceptor Chalcone | DFT | Varies with substituents (e.g., 10⁻³⁰ to 10⁻²⁸) | π-conjugated bridge, Donor/Acceptor groups |

| 1-Aryl-3-(4-Metoxifenil)-5-(Benzo(d)(1,3)Dioxol-5-il)-2H-Pirazolinas | M06-2X/6-31G(2d) | Not specified, but showed good NLO activity | Extended conjugation, Heterocyclic rings |

| Schiff Base Chromophore | DFT/B3LYP | Reported as 34 times that of urea | Intramolecular charge transfer |

Note: The specific hyperpolarizability value for this compound would require a dedicated DFT calculation. This table presents typical data for structurally related D-A organic molecules to illustrate the expected outcomes of such a computational investigation.

Mechanistic Elucidation of Biological Interactions of 2 4 Methoxyphenyl 5 Nitrobenzothiazole and Its Analogs

Modulation of Cellular Pathways in Biological Systems

The benzothiazole (B30560) scaffold, a recurring motif in pharmacologically active compounds, has been the subject of extensive research to understand its interaction with various cellular pathways. The specific analog, 2-(4-methoxyphenyl)-5-nitrobenzothiazole, and related structures have demonstrated a capacity to modulate key biological processes, including enzyme activity, cell growth, and programmed cell death.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov Several benzothiazole derivatives have been identified as potent inhibitors of VEGFR-2. For instance, a compound featuring a 4-chlorophenylthiazole ring demonstrated significant inhibition of VEGFR-2 kinase activity, with an IC50 value of 51.09 nM, comparable to the established inhibitor sorafenib (IC50 of 51.41 nM). mdpi.com Another study highlighted a series of piperazinylquinoxaline-based derivatives that showed VEGFR-2 inhibition with IC50 values ranging from 0.19 to 0.60 µM. nih.gov These findings underscore the potential of the benzothiazole scaffold in the design of novel anti-angiogenic agents targeting VEGFR-2.

PI3K Inhibition: The Phosphoinositide 3-Kinase (PI3K) pathway is a central regulator of cell growth, proliferation, and survival. nih.gov Dysregulation of this pathway is a common feature in many cancers. While direct inhibition data for this compound on PI3K is not extensively detailed in the provided search results, the broader class of heterocyclic compounds is known to interact with this pathway. For example, some inhibitors are designed as competitive ATP mimetics, targeting the kinase domain of PI3K. nih.gov The discovery of inhibitors that selectively target mutant forms of PI3Kα, such as the H1047R mutation, highlights the ongoing efforts to develop more precise cancer therapies. nih.govresearchgate.net

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. mdpi.com It is a well-established target for anticancer drugs, which can be classified as either poisons that stabilize the DNA-enzyme complex, leading to DNA strand breaks, or catalytic inhibitors that block the enzyme's activity. mdpi.comnih.gov Substituted 1,8-naphthalimides, for example, are known DNA intercalators that stabilize DNA-Topoisomerase II complexes. researchgate.net While specific data on this compound is limited, the general class of heterocyclic compounds has been explored for Topoisomerase II inhibitory activity. researchgate.net

Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. nih.gov It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to the pathogenesis of various gastrointestinal diseases. researchgate.net A number of heterocyclic compounds, including benzothiazole derivatives, have been investigated as urease inhibitors. For example, a mixed-type benzothiazole inhibitor was found to bind to either the free urease or the enzyme-substrate complex, with a higher affinity for the free enzyme. nih.gov Kinetic studies of benzimidazole-2-thione derivatives have also revealed non-competitive inhibition against H. pylori urease. mdpi.com

Below is a table summarizing the inhibitory activities of various benzothiazole analogs and related compounds against the aforementioned enzymes.

Benzothiazole derivatives have demonstrated significant anti-proliferative activity across various cancer cell lines. For instance, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole (YL-109) strongly inhibited the proliferation of MCF-7 breast cancer cells in a dose-dependent manner, with an IC50 of 85.8 nM. nih.gov This effect is often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. nih.gov While 2-(4-aminophenyl)-benzothiazoles are effective against ER-positive breast cancer cells, their efficacy is reduced in ER-negative cells. nih.gov However, YL-109 has shown antitumor activity in both ER-positive and triple-negative breast cancer (TNBC) cells. nih.gov

Another study on new thiazole (B1198619) derivatives showed potent antitumor activity against the C6 cell line, with an IC50 value of 3.83 μM, which was more potent than the reference drug cisplatin (IC50 = 12.67 μM). mdpi.com The antiproliferative activity of these compounds is often linked to their ability to induce cell cycle arrest. A 3-nitrophenylthiazolyl derivative, for example, caused cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 cells. mdpi.com

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. mdpi.com Many chemotherapeutic agents exert their effects by inducing apoptosis. Benzothiazole derivatives have been shown to trigger apoptosis through various mechanisms.

One such mechanism involves the upregulation of the DR5 receptor, which initiates the extrinsic pathway of apoptosis. researchgate.net The diaminothiazole DAT1 [4-amino-5-benzoyl-2-(4-methoxy phenyl amino) thiazole] was found to induce apoptosis in colon cancer cells by upregulating the DR5 receptor, thereby activating an independent extrinsic pathway even when the intrinsic pathway was blocked. researchgate.net

Other benzothiazole derivatives induce apoptosis through the intrinsic, or mitochondrial, pathway. The compound 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN) was shown to induce apoptosis in human leukemia HL60 and U937 cells by increasing reactive oxygen species (ROS), decreasing mitochondrial membrane potential, activating caspases 9 and 3, and inducing the release of cytochrome c. nih.gov Similarly, novel 2-amino-5-benzylthiazole derivatives induced apoptosis in human leukemia cells by causing PARP1 and caspase 3 cleavage, increasing the levels of the pro-apoptotic protein Bim, and decreasing the levels of the anti-apoptotic protein Bcl-2. ukrbiochemjournal.org

Mechanistic Basis of Antimicrobial Action

Benzothiazole and its analogs have also been investigated for their antimicrobial properties, demonstrating activity against a range of pathogenic bacteria.

The bacterial cell wall is a vital structure that provides shape and protection to the bacterial cell, making it an excellent target for antimicrobial agents. nih.govnih.gov Some antimicrobial compounds derived from plants have been shown to exert their inhibitory effects by interacting with peptidoglycan and inhibiting cell wall synthesis. researchgate.net While the precise mechanism for this compound is not fully elucidated, related heterocyclic compounds are known to disrupt cell wall integrity.

Disruption of the bacterial membrane is another key mechanism of antimicrobial action. frontiersin.org The compound 2-hydroxy-4-methoxybenzaldehyde (HMB), isolated from Hemidesmus indicus, has been shown to target the cell membrane of Staphylococcus aureus, leading to the release of intracellular proteins and nucleic acids. nih.gov Lipoglycopeptide antibiotics like telavancin also disrupt the functional integrity of the bacterial membrane by interacting with the cell wall precursor Lipid II. nih.gov

The antimicrobial activity of nitro-containing compounds, such as nitrofurans, often involves their reduction by bacterial nitroreductases to form highly reactive intermediates. nih.gov These intermediates can then inhibit essential cellular processes, including the citric acid cycle and the synthesis of DNA, RNA, and proteins. nih.gov Potential microbial targets for such compounds include azoreductase (AzoR), oxygen-insensitive NADPH nitroreductase (NfsA), and oxygen-insensitive NAD(P)H nitroreductase (NfsB). nih.gov

Docking studies with benzothiazolylthiazolidin-4-one derivatives have suggested that the inhibition of LD-carboxypeptidase, an enzyme involved in cell wall metabolism, could be a possible mechanism of their antibacterial activity. nih.gov Furthermore, some heterocyclic compounds, like 4-benzylidene-2-methyl-oxazoline-5-one, have been shown to reduce the expression of genes involved in biofilm formation, such as the icaA gene in staphylococci. umz.ac.ir

Anti-inflammatory Mechanisms at the Molecular Level

The anti-inflammatory properties of this compound and related benzothiazole scaffolds are primarily attributed to their interaction with key enzymatic and signaling pathways that regulate the inflammatory response. A principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by blocking the production of prostaglandins through the inhibition of COX enzymes. There are at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. Benzothiazole derivatives have been investigated as inhibitors of both COX isoforms. The molecular structure of these compounds allows them to bind within the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin precursors. The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with the inhibition of COX-1. For some 2-arylbenzothiazole analogs, substitutions on the phenyl ring have been shown to influence COX-2 inhibitory activity, with electron-withdrawing groups often enhancing potency.

Modulation of Specific Inflammatory Pathways: Beyond direct enzyme inhibition, the anti-inflammatory effects of compounds containing the 2-arylbenzothiazole motif can be mediated through the modulation of critical signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

NF-κB Pathway: The NF-κB signaling pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Some bioactive molecules are known to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This action blocks the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of inflammatory genes.

The following table summarizes the key molecular targets for the anti-inflammatory action of benzothiazole-related compounds.

| Molecular Target | Mechanism of Action | Consequence of Inhibition |

| Cyclooxygenase (COX-1 & COX-2) | Competitive or non-competitive inhibition of the enzyme's active site. | Decreased production of prostaglandins, leading to reduced pain, fever, and inflammation. |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of IκBα degradation, preventing nuclear translocation of NF-κB p65. | Downregulation of pro-inflammatory genes (e.g., COX-2, iNOS, TNF-α, IL-6). |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of gene expression or direct neutralization of the cytokine. | Reduction of the inflammatory cascade, including leukocyte recruitment and production of other inflammatory mediators. |

Mechanisms of Antiparasitic Activity

The antiparasitic action of this compound, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is linked to the unique biology of the parasite's mitochondrion. This organelle is an essential hub for metabolic processes vital for parasite survival and represents a key target for antimalarial drugs.

A primary mechanism of action for nitroaromatic compounds against P. falciparum involves the disruption of the mitochondrial electron transport chain (mETC). This disruption leads to a collapse of the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis and other essential mitochondrial functions.

Disruption of Mitochondrial Membrane Potential in Plasmodium falciparum: The parasite's mETC differs significantly from its human counterpart, making it a selective target. Compounds like this compound are thought to interfere with the normal flow of electrons through the mETC. The nitroaromatic (ArNO₂) group can undergo a single-electron reduction, a reaction catalyzed by parasitic flavoenzymes such as type II NADH:ubiquinone oxidoreductase (PfNDH2). This process generates nitro anion radicals. These radicals can then participate in redox cycling, where they are re-oxidized by molecular oxygen to regenerate the parent nitro compound, while simultaneously producing superoxide radicals (O₂⁻•).

This futile cycle of reduction and oxidation has two major detrimental effects on the parasite's mitochondrion:

Increased Oxidative Stress: The excessive production of reactive oxygen species (ROS), like the superoxide radical, overwhelms the parasite's antioxidant defenses, leading to oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA.

Decoupling of Electron Transport: The continuous shuttling of electrons for redox cycling diverts them from the normal pathway, impairing the function of mETC complexes and hindering the pumping of protons across the inner mitochondrial membrane.

The culmination of these events is a significant drop in the mitochondrial membrane potential. The loss of ΔΨm cripples the mitochondrion's ability to produce ATP, disrupts ion homeostasis, and can trigger apoptosis-like cell death pathways within the parasite, ultimately leading to its demise. The essentiality of the nitro group for this activity is highlighted by studies where its reduction to an amino group results in a loss of antimalarial potency.

The table below outlines the proposed steps in the antiparasitic mechanism.

| Step | Process | Molecular Consequence |

| 1 | Entry into the parasite and localization to the mitochondrion. | Compound reaches its site of action. |

| 2 | Reductive activation of the nitro group by parasitic flavoenzymes (e.g., PfNDH2). | Formation of a nitro anion radical. |

| 3 | Redox cycling of the nitro anion radical. | Generation of superoxide radicals (ROS) and futile consumption of reducing equivalents. |

| 4 | Impairment of the mitochondrial electron transport chain (mETC). | Disruption of electron flow and proton pumping. |

| 5 | Collapse of the mitochondrial membrane potential (ΔΨm). | Depletion of ATP, loss of mitochondrial integrity, and induction of cell death pathways. |

Other Mechanistic Investigations

Beyond their anti-inflammatory and antiparasitic effects, benzothiazole derivatives, including analogs of this compound, have been explored for other biological activities, notably as antioxidant and anticonvulsant agents.

Antioxidant Mechanisms: The antioxidant capacity of phenolic and heterocyclic compounds often involves their ability to neutralize reactive oxygen species (ROS) and other free radicals that cause cellular damage. The primary mechanisms by which antioxidants function are through hydrogen atom transfer (HAT) and single electron transfer (SET).

Free Radical Scavenging: Benzothiazole derivatives, particularly those containing hydroxyl or methoxy (B1213986) groups on the 2-phenyl ring, can act as free radical scavengers. In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. In the SET mechanism, the antioxidant donates an electron to the radical. The resulting antioxidant radical is generally more stable and less reactive due to resonance delocalization. The methoxy group (-OCH₃) on the phenyl ring of this compound can participate in stabilizing the radical formed after scavenging, contributing to its antioxidant potential.

Anticonvulsant Activity Pathways: The anticonvulsant effects of many therapeutic agents are achieved by modulating neuronal excitability in the central nervous system. The main strategies involve either blocking excitatory neurotransmission or enhancing inhibitory neurotransmission. Benzothiazole-containing compounds have shown promise as anticonvulsants, likely acting through one or more of the following pathways:

Modulation of Voltage-Gated Sodium Channels: A key mechanism for controlling neuronal hyperexcitability is the blockade of voltage-gated sodium channels. By binding to these channels, anticonvulsant drugs can prolong their inactivated state, which reduces the ability of neurons to fire action potentials at a high frequency, a hallmark of seizure activity.

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Its binding to the GABA-A receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and making it less likely to fire. Some anticonvulsants enhance GABA-mediated inhibition by acting as positive allosteric modulators of the GABA-A receptor, increasing the frequency or duration of channel opening in the presence of GABA.

The following table summarizes these additional mechanistic pathways.

| Biological Activity | Proposed Mechanism | Molecular Action |

| Antioxidant | Free Radical Scavenging | Donation of a hydrogen atom (HAT) or an electron (SET) to neutralize reactive oxygen species. |

| Anticonvulsant | Sodium Channel Blockade | Prolonging the inactivated state of voltage-gated sodium channels, reducing neuronal firing. |

| GABA-A Receptor Modulation | Enhancing the inhibitory effect of GABA by positive allosteric modulation of its receptor. |

Advanced Spectroscopic and Structural Characterization Techniques for 2 4 Methoxyphenyl 5 Nitrobenzothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For 2-(4-Methoxyphenyl)-5-nitrobenzothiazole, ¹H and ¹³C NMR spectra would provide critical information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the benzothiazole (B30560) and methoxyphenyl rings. The aromatic protons of the benzothiazole ring system will be influenced by the electron-withdrawing nitro group, generally causing them to appear at lower field (higher ppm values). The protons on the 4-methoxyphenyl (B3050149) group will exhibit characteristic splitting patterns. Specifically, the protons ortho to the methoxy (B1213986) group will appear as a doublet, and the protons meta to the methoxy group will also appear as a doublet. The methoxy group itself will present as a sharp singlet, typically around 3.8-3.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbon atom attached to the nitro group is expected to be significantly deshielded. The carbons of the methoxyphenyl ring will show distinct chemical shifts, with the carbon bearing the methoxy group appearing at a characteristic downfield position.

Based on data from analogous compounds such as 2-(4-methoxyphenyl)-1H-benzimidazole, the following table outlines the expected chemical shifts. researchgate.net

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Methoxy Protons (-OCH₃) | ~3.85 (s, 3H) | ~55.8 |

| Methoxyphenyl Protons | ~7.1 (d, 2H), ~8.1 (d, 2H) | ~114-130 |

| Benzothiazole Protons | ~7.5-8.5 (m, 3H) | ~115-155 |

| Carbonyl Carbon (C=N) | - | ~160-170 |

Note: The actual chemical shifts for this compound may vary. The data presented is an estimation based on structurally similar compounds.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the precise molecular weight and investigating the fragmentation patterns of a molecule, which aids in its structural confirmation. For this compound (C₁₄H₁₀N₂O₃S), the expected exact mass can be calculated.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve characteristic losses. Common fragmentation pathways for related aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). The methoxyphenyl group may lead to the loss of a methyl radical (CH₃, 15 Da) or a methoxy radical (OCH₃, 31 Da). Cleavage at the bond connecting the two aromatic rings is also a probable fragmentation route.

Expected Fragmentation Data:

| Fragment Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-NO₂]⁺ | Loss of a nitro group |

| [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| [C₇H₇O]⁺ | Fragment corresponding to the methoxyphenyl cation |

| [C₇H₃N₂O₂S]⁺ | Fragment corresponding to the 5-nitrobenzothiazole (B1296503) cation |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible and fluorescence spectroscopy are used to probe the electronic transitions within a molecule and to characterize its photophysical properties. The absorption and emission spectra of this compound are expected to be influenced by the combination of the electron-donating methoxy group and the electron-withdrawing nitro group, attached to the conjugated benzothiazole system.

UV-Visible Spectroscopy: The UV-Vis spectrum is anticipated to show strong absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the donor-acceptor system could lead to an intramolecular charge transfer (ICT) band, which would appear at a longer wavelength (lower energy) compared to the parent 2-phenylbenzothiazole (B1203474). In related benzothiazole derivatives, absorption maxima are typically observed in the 300-400 nm range. nih.gov

Fluorescence Spectroscopy: Many benzothiazole derivatives are known to be fluorescent. nih.govnih.gov The fluorescence emission is expected to be Stokes-shifted to a longer wavelength relative to the absorption. The quantum yield of fluorescence will depend on the efficiency of radiative versus non-radiative decay pathways from the excited state. The nitro group, being a strong electron-withdrawing group, often quenches fluorescence, so the emission intensity of the title compound might be weak.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The key expected vibrational frequencies are:

Aromatic C-H stretching: Typically found in the region of 3100-3000 cm⁻¹.

Asymmetric and Symmetric NO₂ stretching: Strong absorptions are expected around 1560-1490 cm⁻¹ (asymmetric) and 1370-1310 cm⁻¹ (symmetric), which are characteristic of nitro groups on an aromatic ring. unl.pt

C=N stretching of the thiazole (B1198619) ring: This vibration is expected in the 1650-1550 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.

C-O-C stretching of the methoxy group: A strong, characteristic band is expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-S stretching: Weaker absorptions in the fingerprint region.

The following table summarizes the anticipated IR absorption bands based on data from similar compounds. unl.ptresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Asymmetric NO₂ Stretch | 1560 - 1490 |

| C=N Stretch (Thiazole) | 1650 - 1550 |

| Aromatic C=C Stretch | 1600 - 1450 |

| Symmetric NO₂ Stretch | 1370 - 1310 |

| Asymmetric C-O-C Stretch | ~1250 |

| Symmetric C-O-C Stretch | ~1040 |

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 2 4 Methoxyphenyl 5 Nitrobenzothiazole Derivatives

Impact of Substituent Effects on Chemical Reactivity and Biological Interactions

The chemical reactivity and biological interactions of 2-(4-Methoxyphenyl)-5-nitrobenzothiazole derivatives are significantly influenced by the nature and position of various substituents on both the benzothiazole (B30560) and the 2-phenyl ring systems. The presence of the electron-withdrawing nitro group (NO₂) at the 5-position of the benzothiazole core is a key determinant of its biological activity. rjptonline.orgresearchgate.net Generally, electron-withdrawing groups, such as nitro, halogens, and trifluoromethyl, on the benzothiazole scaffold have been shown to enhance the antiproliferative activity of these compounds. mdpi.com

The methoxy (B1213986) group (-OCH₃) at the para-position of the 2-phenyl ring also plays a crucial role. Methoxy-substituted benzimidazole (B57391) analogues, a related class of compounds, have demonstrated enhanced activity in certain contexts. nih.gov However, the interplay between different substituents can lead to complex structure-activity relationships (SAR). For instance, while the nitro group is often beneficial for activity, its effects can be modulated by other substituents. nih.gov

Studies on various 2-phenylbenzothiazole (B1203474) derivatives have revealed important SAR insights. aston.ac.uknih.gov For example, the presence of hydroxyl groups can impact estrogen receptor binding affinity. aston.ac.uk Furthermore, the substitution pattern on the 2-aryl ring can lead to variations in cytotoxic potency. For instance, in a series of 2-phenyl benzothiazole derivatives, the acetylation of an amino group was found to markedly increase activity, while the introduction of a bromine group decreased potency. ut.ac.ir

A group-based quantitative structure-activity relationship (GQSAR) analysis of benzothiazole derivatives highlighted that the substitution of the aryl ring with electron-withdrawing groups like nitro and halogens could increase anticancer activity. chula.ac.th This analysis also suggested that hydrophobic groups on the aryl ring could potentiate this activity. chula.ac.th

The following table summarizes the general impact of key substituents on the biological activity of benzothiazole derivatives:

| Substituent | General Effect on Biological Activity | Reference(s) |

| Nitro (NO₂) | Generally enhances antiproliferative and antibacterial activity. | rjptonline.orgresearchgate.netmdpi.com |

| Methoxy (OCH₃) | Can enhance activity, though its effect is context-dependent. | nih.gov |

| Halogens (F, Cl, Br) | Often improve antiproliferative activity. | mdpi.com |

| Amino (NH₂) / Acetylamino (NHCOCH₃) | Amino substitution can show selective toxicity to cancer cells; acetylation can markedly increase activity. | aston.ac.ukut.ac.ir |

| Hydroxyl (OH) | Can impart estrogen receptor binding affinity. | aston.ac.uk |

Positional Isomerism and its Influence on Molecular Properties

Positional isomerism, particularly concerning the placement of the nitro group on the benzothiazole ring or substituents on the 2-phenyl ring, has a profound impact on the molecular properties and, consequently, the biological activity of this compound analogues. The specific location of a substituent can alter the molecule's electronic distribution, steric profile, and ability to form intermolecular interactions.

A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers (ortho, meta, and para-nitro) revealed that the position of the nitro group significantly influences the solid-state arrangement and photophysical properties of the compounds. mdpi.com Each isomer crystallized in a different system, indicating that the nitro group's position dictates the crystal packing. The ortho-nitro substituent, due to steric hindrance, resulted in a distorted molecular geometry. In contrast, the meta-nitro derivative was observed to be the most planar, a feature that can influence interactions with biological targets. mdpi.com

The electronic properties are also heavily dependent on the substituent's position. The mesomeric effect of the nitro group, which is crucial for the electronic characteristics of these compounds, varies with its location on the aromatic ring. mdpi.com This variation in electronic distribution can affect the molecule's reactivity and its binding affinity to target proteins. For example, it has been reported that varying the position of the nitro group on a phenyl ring can significantly alter the dipole moment and hyperpolarizability of the molecule. mdpi.com

The influence of positional isomerism extends to biological activity. In a series of benzothiazole derivatives, the antiproliferative effect of electron-withdrawing substituents was observed to be dependent on their position (meta and para being notable). mdpi.com This underscores that not only the presence but also the precise location of a functional group is critical for optimizing the desired biological effect.

The following table illustrates the influence of the nitro group's position on the properties of N-(benzo[d]thiazol-2-yl)-nitrobenzamide, a structurally related compound:

| Isomer Position | Crystal System | Molecular Geometry | Key Observation | Reference |

| ortho-NO₂ | Monoclinic (P2₁/n) | Distorted | Steric hindrance from the ortho-substituent. | mdpi.com |

| meta-NO₂ | Monoclinic (C2/c) | Most planar | Planarity is promoted by intermolecular hydrogen bonds. | mdpi.com |

| para-NO₂ | Orthorhombic (Pbcn) | - | Different crystal packing compared to ortho and meta isomers. | mdpi.com |

Rational Design Principles for Enhancing Specific Interactions

The rational design of this compound derivatives to enhance specific interactions, such as target binding and cellular uptake, involves a multi-faceted approach grounded in understanding the structure-activity relationships. A key strategy is the development of derivatives that can form unique and strong interactions within the binding site of a biological target. nih.gov

One successful approach in the design of benzothiazole-based inhibitors is to target specific domains of proteins. For instance, in the development of STAT3 inhibitors, benzothiazole derivatives were designed to have a unique binding mode in the SH2 domain. nih.gov This involved synthesizing a series of compounds and evaluating their activity, leading to the identification of derivatives with significantly improved potency. This principle can be applied to this compound by identifying its biological target and then modifying its structure to optimize interactions with the target's binding pocket.

Molecular modeling techniques are instrumental in this rational design process. aston.ac.uk By comparing the structures of known active compounds with a model of the target's active site, key structural features required for inhibition can be identified. This information can then be used to suggest novel analogues with potentially improved activity. aston.ac.uk For example, if the target has a hydrophobic pocket, modifications to the 2-phenyl ring of this compound to increase its lipophilicity could enhance binding.

Another important design principle is the incorporation of functionalities that can improve pharmacokinetic properties, including cellular uptake. This can involve modifying the molecule to have a better balance of lipophilicity and hydrophilicity. For instance, the introduction of basic groups like amino or nitrogen-containing heterocycles that can be protonated at physiological pH may increase solubility and interaction with negatively charged cellular components. mdpi.com

The table below outlines key rational design principles for enhancing the specific interactions of benzothiazole derivatives:

| Design Principle | Strategy | Desired Outcome | Reference(s) |

| Target-Specific Binding | Modify substituents to achieve a unique binding mode in the target's active site. | Increased potency and selectivity. | nih.gov |

| Molecular Modeling | Use computational methods to identify key structural features for activity and suggest new analogues. | Design of compounds with improved target affinity. | aston.ac.uk |

| Physicochemical Property Optimization | Modulate lipophilicity and introduce ionizable groups. | Enhanced cellular uptake and bioavailability. | mdpi.com |

| Structure-Activity Relationship (SAR) Analysis | Systematically vary substituents and positions to understand their impact on activity. | Identification of key pharmacophoric features for optimization. | mdpi.com |

Scaffold Hopping and Bioisosteric Replacements in Benzothiazole Analogs

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery and optimization of lead compounds, and these principles are applicable to the development of novel analogs of this compound. nih.govresearchgate.net These approaches aim to identify new core structures (scaffolds) or replace functional groups with others that have similar biological properties, respectively, to improve potency, selectivity, pharmacokinetic properties, or to explore new chemical space and circumvent existing patents. nih.govresearchgate.netresearchgate.net

Scaffold hopping involves replacing the central benzothiazole core with a different heterocyclic system while retaining the key pharmacophoric elements responsible for biological activity. nih.govresearchgate.net For benzothiazole analogs, this could mean replacing the benzothiazole ring with other bicyclic heteroaromatic systems like benzimidazole, benzoxazole, or indazole, which may offer different physicochemical properties or synthetic accessibility. nih.gov A successful scaffold hop would maintain the spatial arrangement of the key interacting groups, such as the 2-(4-methoxyphenyl) and 5-nitro moieties, allowing the new molecule to bind to the same biological target. For instance, a series of benzothiazole/isatin hybrids linked to a 1,2,3-triazole moiety were synthesized as a scaffold hopping approach to mimic quinazoline-based EGFR inhibitors, demonstrating the utility of this strategy. nih.gov

Bioisosteric replacement focuses on substituting specific functional groups within the this compound structure with other groups that have similar steric and electronic properties. nih.govresearchgate.net This can be used to fine-tune the molecule's properties. For example, the nitro group at the 5-position, which is a strong electron-withdrawing group, could be replaced by other bioisosteres such as a cyano (-CN), trifluoromethyl (-CF₃), or a sulfone (-SO₂R) group to modulate the electronic properties and potentially improve metabolic stability or reduce toxicity. Similarly, the methoxy group on the phenyl ring could be replaced with other groups like a hydroxyl (-OH), a small alkyl group, or a halogen to alter lipophilicity and hydrogen bonding capacity.

The following table provides examples of potential scaffold hops and bioisosteric replacements for the this compound scaffold:

| Original Scaffold/Group | Potential Replacement(s) | Rationale | Reference(s) |

| Scaffold Hopping | |||

| Benzothiazole | Benzimidazole, Benzoxazole, Indazole | To explore new chemical space, improve properties, and find novel intellectual property. | nih.govnih.govresearchgate.net |

| Bioisosteric Replacement | |||

| 5-Nitro (-NO₂) | Cyano (-CN), Trifluoromethyl (-CF₃), Sulfone (-SO₂R) | To modulate electronic properties, improve metabolic stability, and potentially reduce toxicity. | nih.govresearchgate.net |

| 4-Methoxy (-OCH₃) | Hydroxyl (-OH), Methyl (-CH₃), Chlorine (-Cl) | To alter lipophilicity, hydrogen bonding capacity, and metabolic profile. | nih.govresearchgate.net |

Emerging Research Trajectories and Future Directions for 2 4 Methoxyphenyl 5 Nitrobenzothiazole

Exploration of Novel Biological Targets and Mechanistic Pathways

The benzothiazole (B30560) scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For 2-(4-methoxyphenyl)-5-nitrobenzothiazole, future research is poised to uncover novel enzymatic and cellular targets, moving beyond the currently understood activities of related compounds.

One promising area of investigation is the potential for this compound and its analogues to act as enzyme inhibitors. Benzothiazole derivatives have demonstrated inhibitory activity against a range of enzymes, suggesting that this compound could be a candidate for similar roles. nih.govnih.govrsc.org For instance, certain benzothiazole hybrids have been identified as potential VEGFR-2 inhibitors, a key target in angiogenesis and cancer therapy. nih.gov Others have shown inhibitory effects on dihydrofolate reductase (DHFR), carbonic anhydrase, and tyrosinase, all of which are implicated in various disease states. nih.govresearchgate.netresearchgate.net

Furthermore, the exploration of novel benzothiazole derivatives as multifunctional agents for neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, is a compelling research trajectory. rsc.org For example, derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors. rsc.org This suggests that modifications of the this compound structure could yield compounds with therapeutic potential for neurological disorders. Future mechanistic studies should aim to elucidate the specific binding modes and downstream cellular effects of these interactions, providing a clearer understanding of their therapeutic potential.

Table 1: Potential Enzymatic Targets for this compound Derivatives

| Enzyme Target | Therapeutic Area | Rationale for Exploration |

| VEGFR-2 | Oncology | Benzothiazole hybrids have shown potent VEGFR-2 inhibitory activity. nih.gov |

| MAO-B | Neurodegenerative Diseases | Related benzothiazole derivatives are effective MAO-B inhibitors. rsc.org |

| Carbonic Anhydrase | Various (e.g., glaucoma, cancer) | The benzothiazole scaffold is a known inhibitor of this metalloenzyme. nih.gov |

| Dihydrofolate Reductase (DHFR) | Infectious Diseases, Oncology | Benzothiazole derivatives have been investigated as DHFR inhibitors. researchgate.net |

| Tyrosinase | Hyperpigmentation Disorders | Related pyrazoline compounds with a methoxyphenyl group show tyrosinase inhibition. researchgate.net |

Integration with Advanced Delivery Systems

A significant hurdle in the therapeutic application of many organic compounds is their poor water solubility, which can limit bioavailability. Given the aromatic nature of this compound, it is likely to be hydrophobic. Advanced drug delivery systems offer a promising solution to this challenge.

Polymeric micelles represent a versatile platform for the delivery of hydrophobic drugs. nih.govacs.orgbiotech-asia.orgkau.edu.samdpi.com These core-shell nanostructures are formed by the self-assembly of amphiphilic block copolymers in an aqueous environment. The hydrophobic core can encapsulate poorly water-soluble drugs like this compound, while the hydrophilic shell provides stability in aqueous media and can be functionalized for targeted delivery. nih.govkau.edu.sa

Liposomal formulations are another well-established approach for delivering both hydrophobic and hydrophilic drugs. nih.govmdpi.commdpi.comrsc.org For a hydrophobic compound such as this compound, it could be entrapped within the lipid bilayer of the liposome. This encapsulation can improve the compound's pharmacokinetic profile, enhance its therapeutic efficacy, and reduce potential side effects. nih.govrsc.org

Furthermore, the development of nanoparticles derived from polymers like chitosan (B1678972) offers a novel avenue for drug delivery. nih.govresearchgate.netmdpi.com Benzothiazole derivatives of chitosan have been synthesized and formulated into nanoparticles, demonstrating potent antibacterial activity. nih.gov This approach could be adapted for this compound to enhance its delivery and potential therapeutic effects. The use of nano silica-based complexes has also been explored for the synthesis of benzothiazole derivatives, suggesting a potential role in their formulation and delivery. researchgate.net

Table 2: Advanced Delivery Systems for this compound

| Delivery System | Description | Potential Advantages |

| Polymeric Micelles | Core-shell nanostructures formed from amphiphilic block copolymers. nih.govbiotech-asia.org | Solubilization of hydrophobic compounds, improved stability, potential for targeted delivery. nih.govkau.edu.sa |

| Liposomes | Spherical vesicles composed of a lipid bilayer enclosing an aqueous core. nih.gov | Encapsulation of both hydrophobic and hydrophilic drugs, enhanced bioavailability, reduced toxicity. nih.govmdpi.com |

| Chitosan Nanoparticles | Nanoparticles formulated from chitosan, a natural biopolymer. nih.govmdpi.com | Biocompatibility, biodegradability, potential for sustained release and targeted delivery. nih.gov |

Applications in Chemical Probes and Diagnostic Tools

The inherent fluorescence of the benzothiazole core makes its derivatives attractive candidates for the development of chemical probes and diagnostic tools. These probes can be designed to detect and quantify specific analytes, such as metal ions, pH, and reactive oxygen species, through changes in their fluorescence properties. nih.gov

Derivatives of 2-(hydroxyphenyl)benzothiazole have been successfully employed as fluorescent probes. For example, a trifluoro-substituted 2-(hydroxymethoxyphenyl)benzothiazole has been shown to be a fluorescent sensor for zinc cations and is sensitive to pH changes. nih.gov This suggests that the this compound scaffold could be chemically modified to create probes for a variety of biological and environmental targets.

The presence of the nitro group in this compound is particularly interesting in the context of fluorescence-based sensing. Nitroaromatic compounds are known to be effective fluorescence quenchers. nih.govrsc.orgresearchgate.net This property can be harnessed to design "turn-off" or "turn-on" fluorescent probes. For instance, a probe could be designed where the fluorescence is initially quenched by the nitro group. Upon interaction with a specific analyte, a chemical transformation could occur that reduces or removes the nitro group, leading to a significant increase in fluorescence intensity. This mechanism could be applied to the development of highly sensitive biosensors.

Development of Sustainable Synthetic Routes and Green Chemistry Enhancements

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. The development of sustainable synthetic routes for this compound is a critical area of future research.

Traditional methods for the synthesis of 2-arylbenzothiazoles often involve harsh reaction conditions, toxic solvents, and metal catalysts. Recent research has focused on developing greener alternatives. One promising approach is the use of environmentally benign solvents. For example, the synthesis of 2-arylbenzothiazoles has been successfully carried out in glycerol (B35011) at ambient temperature without a catalyst, and "on water" mediated synthesis has also been reported to be highly efficient. rjptonline.org

Microwave-assisted organic synthesis is another green chemistry tool that can significantly reduce reaction times and energy consumption. The synthesis of 2-(4-methoxyphenyl)benzothiazole (B1662006) has been achieved under microwave irradiation in solvent-free conditions, demonstrating the feasibility of this approach.

Furthermore, the use of reusable and environmentally friendly catalysts is a key aspect of green chemistry. Researchers are exploring the use of solid acid catalysts like silica (B1680970) sulfuric acid and montmorillonite (B579905) K-10, which can be easily recovered and reused, reducing waste and cost.

Table 3: Green Chemistry Approaches for the Synthesis of 2-Arylbenzothiazoles

| Green Chemistry Approach | Description | Advantages |

| Use of Green Solvents | Employing environmentally friendly solvents like water or glycerol. rjptonline.org | Reduced toxicity and environmental pollution, often biodegradable. rjptonline.org |

| Catalyst-Free Reactions | Conducting reactions without the need for a catalyst. | Simplified purification, reduced cost and metal contamination. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reactions. | Shorter reaction times, increased yields, reduced energy consumption. |

| Reusable Catalysts | Using solid-supported catalysts that can be easily separated and reused. | Waste reduction, cost-effectiveness, and process simplification. |

Q & A

Q. What are the established synthetic routes for 2-(4-Methoxyphenyl)-5-nitrobenzothiazole, and what challenges arise during purification?

The synthesis typically involves multi-step reactions, including cyclization of substituted anilines with sulfur sources and nitration at specific positions. A common approach is the Hinsberg thiazole synthesis, where 4-methoxyaniline derivatives react with carbon disulfide and nitro-substituted aryl halides. Purification challenges include separating nitro-benzothiazole intermediates from byproducts like unreacted sulfur compounds. Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended .

Q. How can researchers confirm the structural integrity of this compound?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves bond lengths and dihedral angles (e.g., benzothiazole ring planarity, methoxyphenyl orientation) .

- NMR spectroscopy : H NMR shows distinct signals for methoxy protons (~3.8 ppm) and aromatic protons influenced by nitro groups (downfield shifts at ~8.2 ppm).

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 287.05 for CHNOS) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screening should focus on:

- Enzyme inhibition assays : Test against kinases or oxidoreductases (e.g., using fluorescence-based protocols).

- Antimicrobial susceptibility testing : Broth microdilution for MIC (Minimum Inhibitory Concentration) determination against Gram-positive/negative bacteria .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies may arise from differences in assay conditions or substituent effects. To address this:

- Perform density functional theory (DFT) calculations to map electron density distributions, identifying reactive sites (e.g., nitro group’s electrophilicity).

- Use molecular docking to compare binding affinities with target proteins (e.g., EGFR kinase) across derivatives.

- Validate predictions with dose-response studies under standardized conditions .

Q. What experimental design optimizes structure-activity relationship (SAR) studies for nitrobenzothiazole analogs?

A systematic SAR approach should include:

- Substituent variation : Compare nitro, methoxy, and halogen groups at positions 2 and 5.

- Bioisosteric replacements : Replace benzothiazole with oxadiazole or thiadiazole rings.

- Table : Key analogs and activities:

Q. How does this compound perform in non-biological applications, such as corrosion inhibition?

Electrochemical impedance spectroscopy (EIS) and molecular dynamics (MD) simulations reveal its efficacy as a corrosion inhibitor for mild steel. At 0.5 mM concentration, it achieves ~85% inhibition efficiency in acidic media by adsorbing onto metal surfaces via the nitro and methoxy groups. DOE (Design of Experiments) optimizes parameters like pH and temperature .

Q. What mechanistic insights explain the dual antimicrobial and anticancer activities of this compound?

Proposed mechanisms include:

- DNA intercalation : Planar benzothiazole rings interact with DNA base pairs, disrupting replication.

- Reactive oxygen species (ROS) generation : Nitro groups undergo redox cycling, inducing oxidative stress in cancer cells.

- Enzyme inhibition : Competitive binding to bacterial dihydrofolate reductase (DHFR) .

Methodological Considerations

Q. How should researchers address thermal instability during thermogravimetric analysis (TGA) of nitrobenzothiazoles?

Use slow heating rates (5°C/min) under nitrogen to prevent decomposition. Monitor mass loss events between 150–250°C, correlating with nitro group degradation. Compare with differential scanning calorimetry (DSC) to identify melting points .

Q. What strategies improve the yield of multi-step syntheses involving nitrobenzothiazoles?

- Intermediate stabilization : Protect nitro groups with acetyl during harsh reactions.

- Catalytic optimization : Use Pd/C for nitro reduction steps or CuI for Ullmann couplings .

Data Contradiction Analysis

Q. Why do some studies report high anticancer activity for this compound, while others show negligible effects?

Variability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.